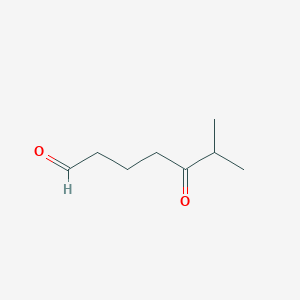
(4-Methoxyphenyl)methyl 3-aminobut-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Methoxyphenyl)methyl 3-aminobut-2-enoate is an organic compound that features a methoxyphenyl group attached to a methyl 3-aminobut-2-enoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxyphenyl)methyl 3-aminobut-2-enoate typically involves the esterification of 4-methoxybenzyl alcohol with 3-aminobut-2-enoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified by recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the consistent quality of the compound.
Chemical Reactions Analysis
Types of Reactions
(4-Methoxyphenyl)methyl 3-aminobut-2-enoate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The double bond in the but-2-enoate moiety can be reduced to form a saturated ester.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) is commonly employed.
Substitution: Nucleophilic substitution reactions often use reagents such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: 4-Methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: (4-Methoxyphenyl)methyl 3-aminobutanoate.
Substitution: Various substituted amides or esters depending on the nucleophile used.
Scientific Research Applications
(4-Methoxyphenyl)methyl 3-aminobut-2-enoate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (4-Methoxyphenyl)methyl 3-aminobut-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group can enhance the compound’s binding affinity to these targets, while the aminobut-2-enoate moiety can participate in various biochemical reactions. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(4-Methoxyphenyl)acetic acid: Similar in structure but lacks the aminobut-2-enoate moiety.
(4-Methoxyphenyl)methylamine: Contains the methoxyphenyl group and an amine group but lacks the ester functionality.
(4-Methoxyphenyl)methyl 3-aminopropanoate: Similar but with a saturated ester moiety instead of the unsaturated but-2-enoate.
Uniqueness
(4-Methoxyphenyl)methyl 3-aminobut-2-enoate is unique due to the presence of both the methoxyphenyl group and the aminobut-2-enoate moiety. This combination allows for a diverse range of chemical reactions and applications, making it a versatile compound in various fields of research and industry.
Properties
CAS No. |
61312-34-3 |
|---|---|
Molecular Formula |
C12H15NO3 |
Molecular Weight |
221.25 g/mol |
IUPAC Name |
(4-methoxyphenyl)methyl 3-aminobut-2-enoate |
InChI |
InChI=1S/C12H15NO3/c1-9(13)7-12(14)16-8-10-3-5-11(15-2)6-4-10/h3-7H,8,13H2,1-2H3 |
InChI Key |
VBQLDIYVRFHBGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)OCC1=CC=C(C=C1)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Phenyl [2-(4-chlorophenyl)ethyl]phosphinite](/img/structure/B14577398.png)





![Benzenesulfonamide, N-[2-(benzoyloxy)ethyl]-N-(2,5-dichlorophenyl)-](/img/structure/B14577452.png)
![[(1R,2R)-2-(chloromethyl)cycloheptyl]methanol](/img/structure/B14577465.png)
![(3S,4S)-3-Chloro-4-phenyl-1-[2-(piperidin-1-yl)phenyl]azetidin-2-one](/img/structure/B14577470.png)
![2-Methoxy-5-[2-(4-nitrophenyl)ethenyl]aniline](/img/structure/B14577477.png)
![Cyclopent[e]-1,3-oxazin-4(5H)-one, 2-(4-chlorophenyl)-6,7-dihydro-](/img/structure/B14577480.png)



